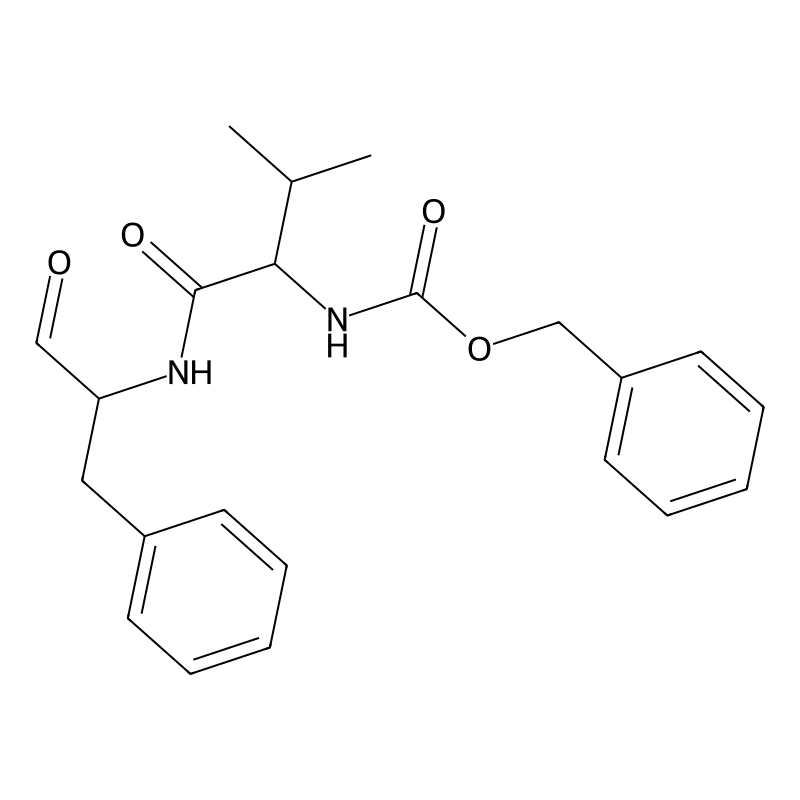

benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate, with the chemical formula and a molecular weight of 382.46 g/mol, is a synthetic compound characterized by its unique structure that includes a benzyl group and a carbamate functional group. This compound is identified by its CAS number 88191-84-8 and is often utilized in various chemical and biological applications due to its potential pharmacological properties .

- Hydrolysis: In the presence of water and under acidic or basic conditions, benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate can hydrolyze to yield the corresponding amine and acid.

- Nucleophilic Substitution: The carbamate group can participate in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon.

- Decomposition: Under certain conditions, such as high temperature or strong acids/bases, the compound may decompose, leading to the formation of simpler compounds.

These reactions are significant for understanding the stability and reactivity of benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate in various environments.

Benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate exhibits notable biological activities, particularly in pharmacology. Preliminary studies suggest that it may possess anti-inflammatory and analgesic properties. Its structural components allow it to interact with biological targets, potentially influencing pathways related to pain and inflammation.

The compound's activity may also be linked to its ability to inhibit certain enzymes or receptors involved in these biological processes, although specific mechanisms remain to be fully elucidated through further research.

The synthesis of benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate typically involves multi-step organic reactions:

- Formation of the Carbamate: The initial step involves reacting an amine with a suitable carbonic acid derivative (e.g., phenyl isocyanate) to form the carbamate linkage.

- Alkylation: The resulting intermediate can then be alkylated using appropriate alkyl halides or other alkylating agents to introduce the 2-methyl group.

- Purification: The final product is purified through recrystallization or chromatographic techniques to obtain a high-purity compound suitable for further applications.

These methods highlight the synthetic versatility required to produce this complex molecule effectively.

Benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate has several applications:

- Pharmaceuticals: It is primarily explored for its potential therapeutic effects, particularly in treating inflammatory conditions.

- Agricultural Chemicals: The compound may also find use in agrochemical formulations due to its biological activity against pests or pathogens.

- Research Reagents: As a chemical probe, it can be utilized in biochemical assays to study enzyme interactions or cellular responses.

These applications underscore its significance in both medicinal chemistry and agricultural science.

Interaction studies involving benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate focus on its binding affinity with various biological targets:

- Enzyme Inhibition: Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways, suggesting a mechanism for its anti-inflammatory effects.

- Receptor Binding: Studies may also explore its interaction with receptors related to pain perception, providing insights into its potential analgesic properties.

These studies are crucial for understanding how the compound exerts its biological effects and for optimizing its therapeutic potential.

Benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Benzamide | Contains an amide group | Anti-inflammatory |

| Phenacetin | Acetaminophen derivative | Analgesic |

| Carbamazepine | Contains a carbamate moiety | Anticonvulsant |

Uniqueness

What sets benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-ylo)carbamoyl]propyl}carbamate apart from these compounds is its specific combination of a benzamide structure with a unique side chain that enhances its potential pharmacological effects. This distinct configuration may lead to different interaction profiles with biological targets compared to structurally similar compounds.